Bradykinin triacetate salt
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Overview
Description
Bradykinin triacetate salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Bradykinin triacetate salt, also known as Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is constitutively expressed and plays a crucial role in bradykinin’s vasodilatory role .
Mode of Action
The interaction of this compound with its primary target, B2R, leads to the activation of a signaling cascade of downstream molecules . B2R is coupled to G protein family such as Gα qs, Gα q /Gα 11, Gα i1, and Gβ1 γ 2 . The stimulation of B2R activates downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .
Biochemical Pathways
This compound affects several biochemical pathways. The activation of B2R leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol and Ca 2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins . Bradykinin-mediated signaling is implicated in inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer .
Pharmacokinetics
It is soluble in dmf and acetic acid , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 . This upregulation has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and most recently, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of angiotensin-converting enzyme (ACE) inhibitors can increase bradykinin signaling, leading to most cardioprotective benefits . .
Biochemical Analysis
Biochemical Properties
Bradykinin triacetate salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound induces signaling through kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds usually involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Involving the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.
Substitution: Nucleophilic substitution reactions at specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its complex structure and bioactivity.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Peptides: Shorter chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with similar structural motifs.
Synthetic Polymers: Man-made compounds with repeating units similar to amino acid residues.
Uniqueness
What sets this compound apart is its specific sequence of amino acid residues and the presence of multiple functional groups, which confer unique chemical and biological properties. Its complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Properties
CAS No. |
5979-11-3 |
---|---|
Molecular Formula |
C56H85N15O17 |
Molecular Weight |
1240.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O11.3C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;;;/m0.../s1 |
InChI Key |
GGIQAOBCVDFMSP-XFUQBTSGSA-N |
SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Related CAS |
58-82-2 (Parent) |
sequence |
RPPGFSPFR |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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